molecular formula C14H9ClO7 B8577226 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate CAS No. 76903-11-2

3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate

Cat. No. B8577226
Key on ui cas rn: 76903-11-2
M. Wt: 324.67 g/mol
InChI Key: VFPXTDDWBWZLHC-UHFFFAOYSA-N
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Patent
US04285939

Procedure details

A mixture of 6,7-Diacetoxychromone-3-carboxylic acid (918 mg, 3 mmol), benzene (20 ml), thionyl chloride (260 μl, 3.6 mmol) and N,N-dimethylformamide (0.2 ml) was refluxed for 2 hours and the solvent was removed. Benzene (5 ml) was added and then evaporated. This was repeated twice to remove traces of thionyl chloride. The residual solid was collected to afford the desired compound.
Name
6,7-Diacetoxychromone-3-carboxylic acid
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[O:11][CH:10]=[C:9]([C:19](O)=[O:20])[C:8]2=[O:22])(=[O:3])[CH3:2].C1C=CC=CC=1.S(Cl)([Cl:31])=O>CN(C)C=O>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[O:11][CH:10]=[C:9]([C:19]([Cl:31])=[O:20])[C:8]2=[O:22])(=[O:3])[CH3:2]

Inputs

Step One
Name
6,7-Diacetoxychromone-3-carboxylic acid
Quantity
918 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(C(=COC2=CC1OC(C)=O)C(=O)O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
260 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Benzene (5 ml) was added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove traces of thionyl chloride
CUSTOM
Type
CUSTOM
Details
The residual solid was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(C(=COC2=CC1OC(C)=O)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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